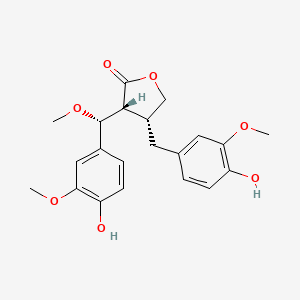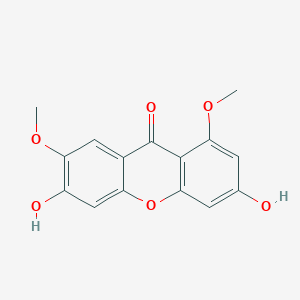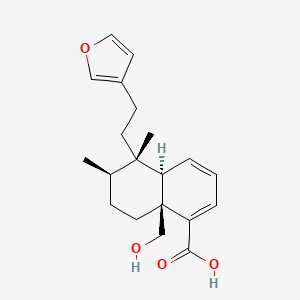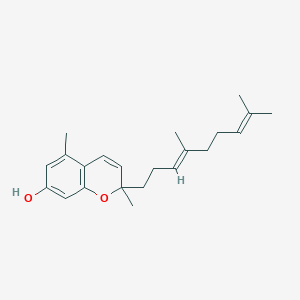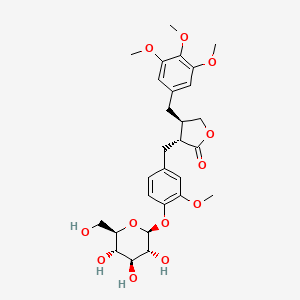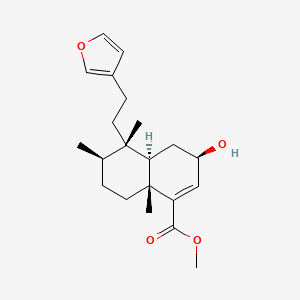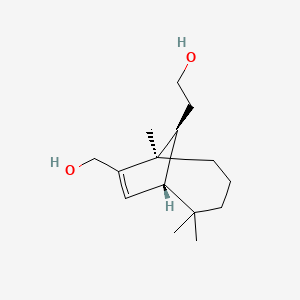
Deuterated Primary COX and LOX LC-MS Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This mixture contains deuterated versions of selected eicosanoids produced by the metabolism of arachidonic acid via the cyclooxygenase and lipoxygenase pathways. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. This mixture is ideally suited for use as an internal standard in mass spectrometry applications. It should be noted that the mixture contains isobaric analytes. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles. The lipid mediators represented in this mixture are produced on demand by various cells and tissue types in response to external stimulation and act locally in an autocrine or paracrine manner. In the body, particularly with thromboxanes and prostaglandins, they are enzymatically converted to inactive metabolites and excreted in the urine. As a result, serum-free media from cultured cells and tissues will serve as the primary sample types for their analysis, although additional sample types could also be used.
Properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


